CID 78062593

Description

Based on contextual clues from the evidence, it is hypothesized to belong to a class of natural or synthetic organic compounds. For instance, references CID-labeled compounds analyzed via GC-MS and vacuum distillation (Figure 1C, D), suggesting CID 78062593 may be a volatile or semi-volatile organic compound characterized by chromatographic and mass spectrometric methods .

Properties

Molecular Formula |

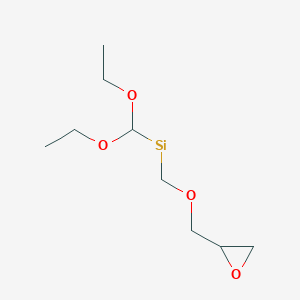

C9H18O4Si |

|---|---|

Molecular Weight |

218.32 g/mol |

InChI |

InChI=1S/C9H18O4Si/c1-3-11-9(12-4-2)14-7-10-5-8-6-13-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

UDNZLFCGGJZMDN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]COCC1CO1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78062593 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of this compound. These conditions are optimized to maximize the yield and minimize the formation of by-products.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The industrial methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

CID 78062593 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions. The oxidation reactions typically result in the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from the compound. These reactions are carried out using reducing agents such as hydrogen gas or metal hydrides.

Substitution: Substitution reactions involve the replacement of one functional group in the compound with another. These reactions are facilitated by the use of specific catalysts and reagents.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

CID 78062593 has a wide range of scientific research applications, including:

Chemistry: In the field of chemistry, the compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the biochemical pathways and molecular mechanisms of various biological processes. It may also be used as a probe to investigate the interactions between biomolecules.

Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. It may be used as a lead compound for drug discovery and development.

Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for use in a wide range of industrial processes.

Mechanism of Action

The mechanism of action of CID 78062593 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The exact mechanism of action may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

To identify structural analogues, we refer to compounds with shared core motifs or functional groups. For example:

- Oscillatoxin Derivatives (): Oscillatoxins D, E, F, and 30-methyl-oscillatoxin D share polyketide backbones but differ in substituents (e.g., methyl groups, hydroxylation patterns). If CID 78062593 is a polyketide, its bioactivity and solubility may vary based on side-chain modifications .

- Betulin Derivatives (): Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with pentacyclic structures. Structural differences (e.g., hydroxyl vs. carboxylic acid groups) influence their solubility and inhibitory potency against enzymes like sterol sulfotransferases .

Table 1: Structural Comparison of this compound and Analogues

| Compound | PubChem CID | Core Structure | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 78062593 | Hypothesized polyketide | Pending confirmation | N/A |

| Oscillatoxin D | 101283546 | Polyketide | Epoxide, hydroxyl | ~800 |

| 30-Methyl-Oscillatoxin D | 185389 | Polyketide | Methyl, hydroxyl | ~814 |

| Betulin | 72326 | Triterpenoid | Hydroxyl | 442.7 |

| Betulinic Acid | 64971 | Triterpenoid | Carboxylic acid | 456.7 |

Comparison with Functionally Similar Compounds

Enzyme Inhibitors and Substrates

identifies substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., ginkgolic acid, CID 5469634) of sterol sulfotransferases. If this compound is an inhibitor, its efficacy could be compared to these compounds:

- Taurocholic Acid (CID 6675) : A bile acid derivative and substrate for sulfotransferases. Its sulfated form is critical for lipid digestion.

- Ginkgolic Acid 17:1 (CID 5469634) : A competitive inhibitor with a long alkyl chain that disrupts enzyme-substrate binding .

Table 2: Functional Comparison of this compound and Related Compounds

| Compound | PubChem CID | Role | Mechanism | IC50/EC50 (µM) |

|---|---|---|---|---|

| This compound | 78062593 | Hypothesized inhibitor | Pending confirmation | N/A |

| Ginkgolic Acid 17:1 | 5469634 | Competitive inhibitor | Blocks substrate binding | 12.3 ± 1.5 |

| Taurocholic Acid | 6675 | Substrate | Sulfation site | N/A |

Analytical and Experimental Insights

and emphasize analytical techniques for compound characterization:

- GC-MS Profiling : this compound’s retention time and fragmentation pattern in GC-MS (Figure 1C) could distinguish it from co-eluting compounds like oscillatoxins or betulin derivatives .

- Collision Cross-Section (CCS): As noted in , CCS values derived from ion mobility spectrometry provide additional differentiation for structurally similar isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.